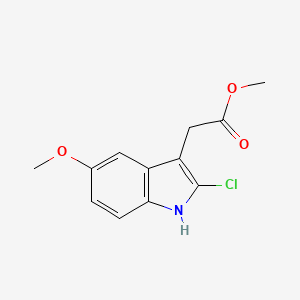

Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-16-7-3-4-10-8(5-7)9(12(13)14-10)6-11(15)17-2/h3-5,14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZMTOBSRSHZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2CC(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Conformational Investigations of the Indole Acetate Scaffold

Crystallographic Analysis of Indole (B1671886) Derivatives

Crystallographic techniques are indispensable for the direct visualization of molecular structures in the solid state. While a specific crystal structure for "Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate" is not publicly available, analysis of closely related indole derivatives provides a robust framework for understanding its expected solid-state properties.

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. For indole derivatives, this technique typically reveals a nearly planar indole ring system. For instance, in the related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, the indole ring system is essentially planar, with a maximum deviation of 0.019 Å. nih.gov A similar planarity would be expected for the indole core of "this compound."

The solid-state structure is defined by a set of unit cell parameters, which describe the size and shape of the repeating unit in the crystal lattice. The table below presents crystallographic data for a related indole derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Table 1: Illustrative Crystallographic Data for a Related Indole Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₇NO₃ |

| Formula Weight | 247.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8117 (5) |

| b (Å) | 17.1953 (12) |

| c (Å) | 9.9003 (7) |

| β (°) | 106.756 (1) |

| Volume (ų) | 1273.39 (15) |

Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate nih.gov

The way molecules pack in a crystal is governed by a network of intermolecular interactions. For indole acetates, hydrogen bonding is a predominant interaction. The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the acetate (B1210297) group can act as an acceptor. In the crystal structure of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov These chains are further connected by C—H⋯O and C—H⋯π interactions, creating a two-dimensional network. nih.gov

The conformation of a molecule in the solid state represents a low-energy state under the influence of crystal packing forces. For indole acetates, a key conformational feature is the orientation of the acetate side chain relative to the indole ring. The torsion angles defining this orientation are precisely determined from the crystallographic data. In ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, specific torsion angles dictate the spatial relationship between the indole core and the ethyl acetate group. nih.gov For "this compound," the conformation would similarly be defined by the torsion angles around the bond connecting the acetate group to the indole ring, which would be influenced by steric and electronic effects of the substituents.

Spectroscopic and Spectrometric Approaches in Mechanistic Studies (excluding basic identification)

Beyond basic structural identification, advanced spectroscopic and spectrometric methods are powerful tools for probing the stereochemistry, dynamics, and reaction pathways of indole derivatives.

While standard ¹H and ¹³C NMR are used for routine characterization, advanced NMR techniques provide deeper insights. For molecules with stereocenters, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, can be used to determine the relative stereochemistry by measuring through-space proton-proton proximities.

Furthermore, variable-temperature NMR (VT-NMR) can be employed to study dynamic processes, such as restricted rotation around single bonds. In some substituted indole derivatives, bulky groups can hinder the free rotation around the bond connecting the side chain to the indole ring, leading to the existence of different conformational isomers (rotamers) that may be observable at low temperatures. By analyzing the changes in the NMR spectrum as a function of temperature, the energy barriers for these rotational processes can be determined.

The table below illustrates the kind of data that can be obtained from advanced NMR studies, showing hypothetical chemical shift changes for different rotamers of an indole derivative.

Table 2: Illustrative ¹H NMR Chemical Shifts (ppm) for Hypothetical Rotamers of an Indole Acetate Derivative

| Proton | Rotamer A | Rotamer B |

|---|---|---|

| N-H | 8.10 | 8.15 |

| H-4 | 7.25 | 7.30 |

| H-6 | 6.90 | 6.85 |

| H-7 | 7.10 | 7.12 |

| CH₂ | 3.80 | 3.95 |

| OCH₃ | 3.90 | 3.88 |

| COOCH₃ | 3.70 | 3.72 |

This data is hypothetical and for illustrative purposes only.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of molecules. In mechanistic studies, mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can be used to detect and characterize transient intermediates in a reaction pathway. By coupling a reaction vessel to a mass spectrometer, it is possible to monitor the reaction mixture in real-time and identify the masses of intermediates, providing valuable evidence for a proposed reaction mechanism. For the synthesis or transformation of "this compound," this approach could be used to identify key intermediates, helping to elucidate the step-by-step process of the chemical reaction.

Computational Structural Predictions and Conformational Dynamics

Computational chemistry provides powerful tools for investigating the structural and dynamic properties of molecules at an atomic level. For complex heterocyclic systems like this compound, these methods offer insights that complement experimental data, allowing for a detailed exploration of geometry, electronic structure, and conformational flexibility. Quantum chemical calculations are employed to determine the most stable, or "optimized," three-dimensional structure, while molecular dynamics simulations reveal how the molecule behaves and changes shape over time.

Quantum Chemical Calculations for Optimized Geometries

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for predicting the ground-state geometry of molecules. niscpr.res.inresearchgate.net These methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The geometry optimization process involves systematically adjusting the atomic coordinates until a minimum on the potential energy surface is located. The output of such a calculation provides a detailed picture of the molecule's most stable conformation in a vacuum or a simulated solvent environment. Key structural parameters predicted for this compound would include the precise orientation of the acetate sidechain relative to the indole core and the planarity of the bicyclic system.

Below is a table representing typical data obtained from a DFT/B3LYP geometry optimization for the core indole scaffold and its acetate sidechain, based on findings from related structures.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | ~1.75 Å |

| Bond Length | C3-C(acetate) | ~1.51 Å |

| Bond Length | C5-O(methoxy) | ~1.37 Å |

| Bond Angle | N1-C2-C3 | ~108.5° |

| Bond Angle | C2-C3-C(acetate) | ~126.0° |

| Dihedral Angle | C2-C3-C(acetate)-C(carbonyl) | ~115.0° |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations identify the most stable static structure, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior. MD simulations model the movements of atoms and bonds over time by solving Newton's equations of motion, revealing the molecule's accessible conformations and the energy barriers between them. mdpi.com

For this compound, the primary source of conformational flexibility lies in the rotation of the acetate sidechain attached to the C3 position of the indole ring. The bond connecting the sidechain to the ring (C3-Cα) is a key rotatable bond. MD simulations can explore the full rotational landscape around this bond, identifying various low-energy conformers.

These simulations typically show that the acetate group can adopt several distinct orientations relative to the indole plane. The stability of these conformers is governed by a balance of steric hindrance and electronic interactions between the sidechain and the indole ring system. For instance, the bulky ester portion of the sidechain may prefer an orientation that minimizes steric clash with the indole's N-H group or the chloro substituent at C2. Such studies are crucial for understanding how the molecule might interact with biological targets, as different conformations can present different binding profiles. mdpi.com

The results of an MD simulation can be summarized by plotting the potential energy as a function of key dihedral angles, identifying the most populated and energetically favorable conformational states.

| Conformer | Dihedral Angle Range (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Syn-periplanar (eclipsed) | -30° to +30° | High | Sterically hindered, unstable conformer. |

| Syn-clinal (gauche) | +30° to +90° | Low | A stable, low-energy conformer. |

| Anti-clinal | +90° to +150° | Intermediate | Transition state between stable conformers. |

| Anti-periplanar (staggered) | +150° to +180° | Lowest | Often the most stable, extended conformer. |

Mechanistic Biological Investigations and Molecular Target Identification

Molecular Interaction Studies and Ligand-Target Binding

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For indole (B1671886) derivatives, these interactions can range from receptor binding to enzyme inhibition.

The 5-methoxyindole (B15748) moiety is a critical pharmacophore for melatonin (B1676174) receptor (MT1 and MT2) binding. Melatonin, an endogenous hormone, plays a crucial role in regulating circadian rhythms. nih.gov Synthetic modifications to the indole ring of melatonin have been extensively explored to develop new melatoninergic ligands. nih.gov

Studies on various indole-based melatonin analogs have shown that substitutions on the indole ring significantly impact binding affinity for melatonin receptors. nih.gov For instance, the introduction of bulky or aromatic groups at the C2 position can influence the affinity of the ligand for its receptors. researchgate.net Conformationally restricted melatonin analogs have also been synthesized to probe the melatonin binding site, with some C2-substituted analogs showing remarkably increased binding affinity.

While direct binding data for Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate is unavailable, the presence of the 5-methoxy group suggests a potential for interaction with melatonin receptors. However, the 2-chloro substitution and the acetate (B1210297) group at the 3-position would differentiate its binding profile from melatonin itself. Further radioligand binding assays would be necessary to determine its affinity and selectivity for MT1 and MT2 receptors.

Table 1: Binding Affinity of Selected Indole Derivatives for Melatonin Receptors

| Compound | Ki (nM) for MT1 | Ki (nM) for MT2 | Reference |

| Melatonin | 0.1 - 1.0 | 0.1 - 1.0 | mdpi.com |

| 2-Iodomelatonin | ~0.03 | ~0.03 | documentsdelivered.com |

| N-{2-[1-(4-chlorophenyl)-5-methoxy-1H-indole-3-yl]-ethyl}-acetamide | Data not available | Data not available | researchgate.net |

Note: This table is illustrative and includes data for related compounds to highlight the impact of substitutions on melatonin receptor binding.

Indole-3-acetic acid (IAA) derivatives have been investigated as inhibitors of various enzymes. One notable target is aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. nih.gov Structure-activity relationship studies have shown that substituted derivatives of indole acetic acid can act as aldose reductase inhibitors. nih.gov The interaction energies of these inhibitors with the enzyme-NADP+ complex have been calculated using molecular modeling, indicating that the substitution pattern on the indole ring is crucial for inhibitory efficacy. nih.gov

Furthermore, indole derivatives have been explored as inhibitors of enzymes involved in cancer progression. For example, certain indole derivatives have shown inhibitory activity against ectonucleotidases, enzymes that contribute to high levels of adenosine (B11128) in the tumor microenvironment. rsc.org Additionally, some indolyl esters and amides related to the non-steroidal anti-inflammatory drug indomethacin (B1671933) are known to be selective COX-2 inhibitors. sigmaaldrich.com Given its structure, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes, and detailed kinetic studies would be required to identify its specific targets and mechanism of inhibition.

While specific data for this compound is not available, the general principles of protein-ligand interactions for indole derivatives can be discussed. The indole scaffold can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. The chloro and methoxy (B1213986) substituents would further modulate these interactions.

Advanced techniques such as X-ray crystallography and NMR spectroscopy are invaluable for mapping these interactions at an atomic level. For example, molecular modeling and docking studies on methylindoles and methoxyindoles as ligands for the human aryl hydrocarbon receptor (AhR) have suggested that these compounds share the same binding pocket but have unique binding modes that determine their affinity and whether they act as agonists or antagonists. nih.gov Such studies would be essential to elucidate the specific binding interactions of this compound with its potential protein targets.

Cellular Pathway Modulation Studies (In Vitro)

The biological effects of a compound are ultimately mediated through its influence on cellular signaling pathways. Indole derivatives are known to modulate a variety of these pathways, leading to diverse cellular responses.

Indole compounds have been shown to affect several key signal transduction pathways involved in cell proliferation, survival, and apoptosis. For instance, derivatives of 5-chloro-3-(2-methoxyvinyl)-indole have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.govtandfonline.com EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer. tandfonline.com Inhibition of EGFR signaling can thus lead to decreased cell proliferation and survival.

Given the structural similarities, it is conceivable that this compound could also modulate EGFR or other tyrosine kinase-mediated signaling pathways. Further investigation through techniques like Western blotting to assess the phosphorylation status of key signaling proteins would be necessary to confirm this.

A significant body of research has demonstrated the pro-apoptotic and cell cycle-modulating effects of various indole derivatives in cancer cell lines. nih.govresearchgate.netmdpi.com Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), for example, are well-studied inducers of apoptosis. nih.gov They can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which is a key determinant in the induction of apoptosis. nih.gov

Many indole derivatives have been shown to induce cell cycle arrest at different phases. semanticscholar.org For example, some derivatives cause G1 phase arrest, while others lead to arrest at the G2/M phase. semanticscholar.org This is often accompanied by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners. mdpi.com

In the context of this compound, its potential to induce apoptosis and affect the cell cycle in research models, such as cancer cell lines, would be a critical area of investigation. Assays like flow cytometry for cell cycle analysis and Annexin V staining for apoptosis detection would provide valuable insights.

Table 2: Effects of Selected Indole Derivatives on Cellular Responses

| Compound/Derivative Class | Cellular Response | Research Model | Reference |

| Indole-3-carbinol (I3C) | Apoptosis induction | Prostate and breast cancer cells | nih.gov |

| 3,3'-Diindolylmethane (DIM) | Apoptosis induction | Prostate and breast cancer cells | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Apoptosis induction, Caspase-3, -8, and Bax upregulation | Pancreatic cancer cells | nih.gov |

| Indole-imidazole derivatives | Cytoprotective effects | Not specified | semanticscholar.org |

| Bis-indole derivatives | Cell cycle arrest (G1 phase), Apoptosis induction | HT29 cells | semanticscholar.org |

Note: This table provides examples of cellular responses induced by various indole derivatives in different research models.

Role of Indole Core Substituents in Biological Activity (Mechanistic Focus)

The biological activity of indole-based compounds is significantly influenced by the nature and position of substituents on the indole core. In the case of this compound, the chloro and methoxy groups, as well as the acetate moiety, play crucial roles in defining its molecular function, binding affinity, and selectivity.

Impact of Chloro- and Methoxy- Substitution on Molecular Function

The presence of chloro and methoxy substituents on the indole ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. drughunter.comyoutube.com

The chloro group at the 2-position is an electron-withdrawing group. This can influence the electron density of the indole ring system, potentially affecting its reactivity and ability to participate in crucial intermolecular interactions such as hydrogen bonding and pi-stacking with protein residues. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological activity of a compound. nih.gov For instance, in the context of other indole derivatives, the introduction of a halogen has been shown to be essential for cytotoxic activity. nih.gov

The methoxy group at the 5-position is an electron-donating group. Methoxy substituents are known to enhance the reactivity of the indole nucleus. chim.it This enhanced reactivity can be a critical factor in the compound's biological activity. chim.it The position of the methoxy group is also vital, as it can direct the binding orientation of the molecule within a receptor's active site. In various studies on indole derivatives, methoxy groups have been shown to be important for a range of biological activities, including anticancer and antimicrobial effects. chim.itnih.gov

The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic profile for the indole ring, which is a key determinant of its molecular function.

Influence of Acetate Moiety on Binding Affinity and Selectivity

The acetate moiety at the 3-position of the indole core is another critical determinant of the compound's biological activity, particularly its binding affinity and selectivity for specific molecular targets. The ester group of the acetate moiety can act as a hydrogen bond acceptor, facilitating interactions with amino acid residues in a protein's binding pocket.

Structure-activity relationship (SAR) studies on various indole derivatives have consistently highlighted the importance of the substituent at the 3-position for binding and potency. nih.govacs.org For example, in the development of HIV-1 fusion inhibitors based on an indole scaffold, modifications at this position significantly impacted binding affinity. nih.govacs.org

The length and nature of the side chain at the 3-position can influence how the molecule fits into a binding site. The methyl acetate group provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. Furthermore, the ester can undergo hydrolysis in vivo to the corresponding carboxylic acid, which may have a different binding profile and represent the active form of the molecule. The binding affinity of indole-3-acetic acid (a related compound) to its receptors is well-established, and it is known that modifications to the acetic acid side chain can alter this affinity. nih.gov

Interactive Data Table: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Potential Impact on Molecular Function |

| Chloro | 2 | Electron-withdrawing | Modulates ring electron density, potential for halogen bonding |

| Methoxy | 5 | Electron-donating | Enhances reactivity of the indole core |

| Methyl Acetate | 3 | Hydrogen bond acceptor | Influences binding affinity and selectivity |

Structure Activity Relationship Sar Elucidation and Analog Design

Rational Design and Synthesis of Indole (B1671886) Acetate (B1210297) Analogs

The rational design of analogs involves systematically modifying the parent structure to probe the chemical space and optimize interactions with biological targets. This process typically involves altering the electronic and steric properties of the molecule through targeted substitutions and modifications.

C2 Position: The presence of a chloro group at the C2 position is significant. Halogens are electron-withdrawing and can influence the acidity of the N-H proton and the electron density of the pyrrole ring. In SAR studies of other indole derivatives, such as those targeting tubulin polymerization, substitutions at the C2 position have been shown to modulate cytotoxic activity. nih.gov The synthesis of 2-substituted indoles can be achieved through various methods, including the ring expansion of benzocyclobutenone oxime sulfonates, which allows for the introduction of diverse functional groups at this position. nih.gov

C5 Position: The 5-methoxy group is an electron-donating group, which increases the electron density of the benzene (B151609) portion of the indole ring. This can enhance interactions with certain biological targets and affect the molecule's metabolic stability. In the development of bis-indolyl conjugates, it was noted that the position of a methoxy (B1213986) substitution significantly influenced cytotoxic activity, with 2-methoxy substitution showing enhanced activity compared to 3-methoxy or 4-methoxy groups. mdpi.com Synthesizing 5-substituted indoles often involves starting with appropriately substituted anilines, although this can present challenges depending on the desired substituent. luc.edu

The systematic replacement of these groups with other substituents (e.g., fluoro, bromo, methyl, trifluoromethyl) allows for a detailed exploration of how electronic and steric factors at these positions impact biological activity.

Table 1: Influence of Indole Ring Substitution on Biological Activity (Illustrative Examples)

| Analog Scaffold | Substitution | Position | Observed Effect | Reference |

| Indolo[2,3-b]quinoline | 2-Chloro, 8-Methoxy | C2, C8 | Good and selective cytotoxicity on CRC cell lines. | nih.gov |

| 1,2,4-Triazolo-bis-indole | Methoxy (OCH3) | C2 or C3 (on N-aromatic ring) | Positional changes significantly influenced activity; 2-methoxy was more potent than 3-methoxy. | mdpi.com |

| Indole-Chalcone | Methoxy (OCH3) | C1 (N-position) | Exhibited selective activity against specific cancer cell lines. | mdpi.com |

The methyl acetate side chain at the C3 position is a crucial pharmacophoric element, characteristic of the auxin class of plant hormones like Indole-3-acetic acid (IAA). wikipedia.org Modifications to this chain can profoundly alter potency, selectivity, and pharmacokinetic properties.

Ester to Carboxylic Acid/Amide: Hydrolysis of the methyl ester to a carboxylic acid can change the molecule's polarity and ability to form hydrogen bonds, which is often essential for receptor binding. Conversion to various amides introduces new hydrogen bond donors and acceptors and allows for the addition of diverse chemical functionalities.

Chain Length and Branching: Altering the length of the acetate chain (e.g., to propionate or butyrate) or introducing branching at the alpha-carbon can impact how the side chain fits into a target's binding pocket. For instance, the synthesis of α-substituted indole-3-acetic acids has been explored to develop potential herbicides. nih.gov

Functional Group Introduction: The introduction of different functional groups, such as sulfonate groups, onto the side chain or linked structures has been used to create new classes of enzyme inhibitors. rsc.org

These modifications are often guided by the goal of improving interactions with specific amino acid residues within a target protein.

A powerful strategy in drug design is the creation of hybrid molecules that combine the indole scaffold with other pharmacologically active moieties. mdpi.com This approach aims to create multifunctional molecules that can interact with multiple targets or possess enhanced activity at a single target.

Indole-Azole Hybrids: Indole has been combined with other five-membered nitrogen-containing heterocycles like pyrazole. These hybrids are designed by linking the two scaffolds, often using the C3 position of the indole as an attachment point. Such molecules have been investigated for a variety of biological properties. mdpi.com

Indole-Chalcone Hybrids: Chalcones, known for their diverse biological effects, have been integrated with an indole nucleus to create hybrid compounds. These molecules have demonstrated significant antiproliferative and antioxidant activities, with the specific substitution patterns on both the indole and chalcone portions fine-tuning the biological effects. mdpi.comresearchgate.net

Fused Scaffolds: Rather than simply linking two moieties, complex polycyclic scaffolds can be created by fusing additional rings to the indole core. This can lead to rigid structures with well-defined three-dimensional shapes, suitable for specific receptor interactions. The synthesis of such fused indoline-based scaffolds can be achieved through cycloaddition reactions. polimi.it

Mechanistic Evaluation of Analog Activity

Once analogs are synthesized, their biological activity must be evaluated to understand the mechanistic basis of their action. This involves identifying their molecular targets and correlating specific structural features with observed biochemical responses.

Identifying the direct molecular targets of these analogs is key to understanding their mechanism of action. Techniques like molecular docking are used to predict and analyze the binding of ligands to the active sites of proteins.

For example, network pharmacology and molecular docking studies on Indole-3-acetic acid (IAA) predicted its potential to bind to targets such as Matrix Metalloproteinase-2 (MMP2), Tumor Necrosis Factor-alpha (TNF-α), and AKT1. nih.gov The analysis revealed specific interactions, such as the formation of hydrogen bonds between IAA and amino acid residues like THR-144 and THR-146 in MMP2. nih.gov

When evaluating a series of designed analogs, a comparative docking analysis can reveal how different substitutions affect binding affinity and orientation within the target site. For instance, an electron-donating group like the 5-methoxy group on our lead compound might form favorable interactions in a hydrophobic pocket, while the 2-chloro group could interact with a specific polar residue. Comparing these predicted interactions with experimentally determined biological activity helps validate the binding model.

The ultimate goal of SAR is to establish a clear correlation between a molecule's structure and its biological effect. This is achieved by testing a series of structurally related analogs in biochemical and cellular assays and analyzing the resulting data to identify trends.

For a series of indole acetate analogs, this could involve measuring their inhibitory concentration (IC50) against a specific enzyme or their growth-inhibitory concentration (GI50) against a panel of cancer cell lines. nih.gov

Table 2: Correlation of Structural Modification with Biochemical Response (Illustrative)

| Structural Feature | Modification Example | Biochemical Response | Interpretation | Reference |

| Indole C5 Substituent | Change from -H to -OCH3 | Increased/Decreased enzyme inhibition | The methoxy group may enhance binding through hydrophobic interactions or sterically hinder optimal binding, depending on the target. | mdpi.com |

| Acetate Side Chain | Ester to Carboxylic Acid | Increased binding affinity to receptor | The carboxylate group may form a key salt bridge or hydrogen bond with a residue in the active site. | nih.gov |

| Hybrid Scaffold | Addition of a phenyl-triazole moiety | Dual inhibition of Tankyrase and PI3K enzymes | The hybrid structure allows simultaneous interaction with two distinct biological targets. | mdpi.com |

| Aromatic Ring Substitution | Addition of electronegative fluorine | Enhanced potency against ectonucleotidases | The electronegative group alters the electronic distribution of the ring, improving interaction with the enzyme's active site. | rsc.org |

By systematically analyzing these correlations, researchers can build a predictive SAR model. This model can then guide the design of future generations of analogs with improved potency, selectivity, and desired therapeutic properties, moving from the initial scaffold of Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate toward optimized clinical candidates.

Computational SAR Modeling of this compound

Computational Structure-Activity Relationship (SAR) modeling has become an indispensable tool in modern drug discovery, offering insights into the complex interplay between a molecule's structure and its biological activity. For "this compound" and its analogs, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in elucidating their mechanism of action and guiding the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the "this compound" scaffold, a QSAR model would be developed by correlating variations in physicochemical properties with changes in their biological potency.

The process begins with the compilation of a dataset of structurally related indole-3-acetate analogs with their corresponding experimentally determined biological activities (e.g., IC50 values). For each molecule, a wide array of molecular descriptors are calculated, which can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For "this compound," the electron-withdrawing nature of the chlorine atom at the 2-position and the electron-donating methoxy group at the 5-position would significantly influence these descriptors.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific steric parameters (e.g., Taft steric parameters) are crucial. The size and conformation of the acetate group at the 3-position are key steric factors.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to generate a predictive QSAR model. A robust QSAR model for indole-3-acetate derivatives would be characterized by high correlation coefficients (R²) and predictive power (Q²), as determined through internal and external validation techniques. nih.gov

For instance, a hypothetical QSAR equation might look like:

pIC50 = β0 + β1(logP) + β2(LUMO) + β3*(MR)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the contribution of each descriptor. Such a model could reveal, for example, that increased lipophilicity and a lower LUMO energy are beneficial for the biological activity of this class of compounds.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights. nih.govmdpi.com These techniques generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. For "this compound," a CoMSIA map might indicate that a bulky, hydrophobic group is preferred at a certain position, while a hydrogen bond acceptor is crucial near the methoxy group for optimal interaction with the biological target. nih.govmdpi.com

Table 1: Key Molecular Descriptors for QSAR Analysis of Indole Derivatives

| Descriptor Type | Examples | Relevance to "this compound" |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The electronegative chlorine and electron-donating methoxy group create a specific electronic profile that influences target interaction. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | The size and shape of the entire molecule, particularly the acetate side chain, determine its fit within a binding pocket. |

| Hydrophobic | LogP, Hydrophobic Surface Area | The overall lipophilicity, influenced by all substituents, affects cell permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index, Kier & Hall Indices | These descriptors encode the connectivity and branching of the molecule, providing a numerical representation of its overall shape. |

Molecular Docking and Virtual Screening for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. nih.gov This method is instrumental in predicting the binding mode of "this compound" within the active site of its biological target and identifying key intermolecular interactions.

The process involves:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is prepared by adding hydrogen atoms and assigning partial charges. The 3D structure of "this compound" is generated and its geometry is optimized.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the defined binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify plausible binding modes and key interactions.

For "this compound," molecular docking studies could reveal several critical interactions:

Hydrogen Bonding: The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and acetate groups can act as hydrogen bond acceptors, forming interactions with specific amino acid residues in the binding site. researchgate.net

Hydrophobic Interactions: The indole ring itself is largely hydrophobic and can engage in favorable van der Waals interactions with nonpolar amino acid residues.

Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Virtual screening is a powerful extension of molecular docking used to search large compound libraries for molecules that are likely to bind to a specific target. acs.orgnih.gov In the context of "this compound," a virtual screening campaign could be initiated using its docked conformation as a template. This would involve docking a large number of commercially or virtually available indole derivatives into the same binding site and ranking them based on their predicted binding affinities. This approach can efficiently identify novel and potentially more potent analogs for synthesis and biological testing. acs.orgnih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Putative Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Indole NH | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Methoxy Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Acetate Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Indole Ring | Hydrophobic (π-π stacking, van der Waals) | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine |

| Chlorine Atom | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyls), Leucine, Isoleucine |

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Descriptors

Theoretical chemistry provides powerful tools to predict the behavior of molecules. For a substituted indole (B1671886) like Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate, these methods can illuminate the influence of chloro, methoxy (B1213986), and methyl acetate (B1210297) groups on the electronic properties of the indole core.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov Calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), can determine the optimized molecular geometry and electronic properties of indole derivatives in their ground state. nih.gov For a molecule like 6-chloro-2-oxindole, DFT calculations have been used to optimize the molecular structure, showing good agreement with experimental X-ray diffraction data. nih.gov Similar calculations on various substituted indoles have been performed to understand their heats of formation and relative stability. niscpr.res.in

For this compound, DFT would likely show a nearly planar indole ring system. The substituents would influence the bond lengths and angles; for instance, the electron-withdrawing nature of the chlorine atom at the C2 position and the electron-donating methoxy group at the C5 position would create a push-pull electronic effect across the indole scaffold. The calculated molecular electrostatic potential (MEP) map would visualize the electron distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. It is anticipated that the oxygen atoms of the methoxy and acetate groups, along with the indole nitrogen, would be regions of high electron density, while the area around the chlorine atom and the acidic proton on the nitrogen would be electron-deficient.

Table 1: Predicted Ground State Properties from DFT (Analogous Systems)

| Property | Predicted Characteristic for this compound | Basis from Analogous Systems |

|---|---|---|

| Optimized Geometry | Nearly planar indole ring. | DFT studies on various indole derivatives confirm the planarity of the indole core. nih.gov |

| Bond Lengths | C-Cl bond length typical for chloro-substituted aromatics. C-O bonds in methoxy and ester groups showing partial double bond character. | Consistent with DFT calculations on chloro- and methoxy-substituted indoles. nih.govtandfonline.com |

| Electron Distribution | Significant charge separation due to electronegative Cl, O, and N atoms. | MEP maps of substituted indoles show distinct electrophilic and nucleophilic sites. researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

In substituted indoles, the distribution of HOMO and LUMO is heavily influenced by the substituents. For this compound, the electron-donating methoxy group at C5 would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO density is generally concentrated on the indole ring, particularly at the C3 position, which is a common site for electrophilic substitution in indoles. The electron-withdrawing chloro group at C2 and the methyl acetate group at C3 would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, likely at the C2 position. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.

Table 2: Predicted FMO Properties and Reactivity Descriptors (Analogous Systems)

| Parameter | Predicted Value/Characteristic | Significance based on Analogous Systems |

|---|---|---|

| EHOMO | Relatively high | Indicates good electron-donating ability, susceptible to electrophilic attack. researchgate.net |

| ELUMO | Relatively low | Indicates good electron-accepting ability, susceptible to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Moderate | A smaller gap suggests higher reactivity. niscpr.res.in |

| Global Hardness (η) | Moderate | Inverse relationship with reactivity. |

| Electrophilicity Index (ω) | Moderate to High | Measures the ability to accept electrons. |

Natural Bond Orbital (NBO) analysis provides insight into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)).

Table 3: Predicted NBO Interactions and Stabilization Energies (Analogous Systems)

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) | Significance |

|---|---|---|---|

| n(N) | π*(C2=C3) | High | Indicates significant electron delocalization from nitrogen into the indole ring. nih.gov |

| n(Omethoxy) | σ*(C5-Caromatic) | Moderate | Shows hyperconjugative stabilization from the methoxy group. |

Reaction Mechanism Theoretical Studies

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions, including the formation of complex molecules.

A plausible synthetic route to this compound is through a variation of the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comscienceinfo.com The starting materials would be 4-methoxyphenylhydrazine and methyl 4-chloro-3-oxobutanoate.

Computational studies on the Fischer indole synthesis have provided a detailed understanding of its mechanism. osti.govresearchgate.net The key steps generally involve:

Hydrazone formation: Condensation of the hydrazine (B178648) with the keto-ester.

Tautomerization: Isomerization of the hydrazone to an enehydrazine.

byjus.combyjus.com-Sigmatropic rearrangement: The crucial C-C bond-forming step. wikipedia.org

Aromatization and Cyclization: Loss of ammonia (B1221849) to form the indole ring. wikipedia.org

DFT calculations can model the energy profile of this reaction pathway, identifying the intermediates and transition states. The presence of the methoxy group on the phenylhydrazine (B124118) would facilitate the reaction due to its electron-donating nature, stabilizing the cationic intermediates. The chloro-substituent on the keto-ester would influence the regioselectivity of the initial condensation and the subsequent cyclization.

Transition state theory allows for the calculation of activation energies, providing insights into the kinetics of a reaction. For the Fischer indole synthesis leading to the target compound, the byjus.combyjus.com-sigmatropic rearrangement is often the rate-determining step. wikipedia.org

Computational analysis would involve locating the transition state structure for this rearrangement. The geometry of the transition state would likely be a chair-like conformation. The activation energy for this step would be influenced by the electronic effects of the substituents. The electron-donating methoxy group would be expected to lower the activation energy by stabilizing the developing positive charge, while the electron-withdrawing chloro group might have a more complex effect, potentially raising the activation barrier. By comparing the activation energies of different possible pathways, computational studies can predict the feasibility and selectivity of the synthesis.

Ligand-Protein Interaction Modeling

Computational chemistry provides powerful tools to investigate the interactions between small molecules, such as this compound, and their potential protein targets. These in silico methods, including molecular docking and molecular dynamics simulations, offer insights into binding modes, affinity, and the stability of ligand-protein complexes, guiding further drug discovery and development efforts.

Advanced Molecular Docking Algorithms and Scoring Functions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mechanism of this compound with various proteins. Advanced algorithms and scoring functions are employed to achieve high accuracy in these predictions.

For indole derivatives, a common approach involves preparing the ligand and protein structures for docking simulations. This includes optimizing the geometry of the ligand and defining the binding site on the protein. Software such as AutoDock Vina and Molegro Virtual Docker are frequently utilized for these studies. jbcpm.comunar.ac.id These programs employ sophisticated search algorithms to explore a wide range of possible conformations and orientations of the ligand within the protein's active site.

The interactions are then evaluated using scoring functions that estimate the binding affinity. These functions consider various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For instance, in studies of similar indole-based compounds, docking analyses have revealed key hydrogen bond interactions with specific amino acid residues like tyrosine and lysine, which are crucial for stable binding. jbcpm.com The binding energies, typically expressed in kcal/mol, provide a quantitative measure of the interaction strength.

| Software | Algorithm | Scoring Function | Typical Binding Energy Range (kcal/mol) |

|---|---|---|---|

| AutoDock Vina | Lamarckian Genetic Algorithm | Vina Score | -7.0 to -10.5 |

| Molegro Virtual Docker | MolDock Optimizer | MolDock Score, Re-rank Score | -115 to -165 (arbitrary units) |

Molecular Dynamics Simulations of Protein-Ligand Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. These simulations are crucial for assessing the stability of the predicted binding poses and understanding the conformational changes that may occur upon ligand binding.

MD simulations of indole derivatives complexed with their target proteins are performed using software packages like GROMACS or AMBER. The system is typically solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is run for a duration sufficient to observe the stability of the interactions, often in the nanosecond to microsecond range.

Analysis of the MD trajectory can reveal important information, such as the root mean square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Furthermore, the root mean square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are involved in the interaction. These simulations provide a more realistic model of the binding event by accounting for the dynamic nature of both the ligand and the protein.

Binding Free Energy Calculations

To obtain a more accurate estimation of the binding affinity, binding free energy calculations are often performed on the snapshots extracted from MD simulation trajectories. Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for this purpose.

These methods calculate the free energy of binding by considering the molecular mechanics energy in the gas phase and the solvation free energy. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

For indole-based compounds, these calculations help in ranking different derivatives based on their binding affinities and in identifying the key energetic contributions to binding. This information is invaluable for the structure-based design and optimization of more potent inhibitors.

| Analysis | Metric | Significance |

|---|---|---|

| Stability Analysis | Root Mean Square Deviation (RMSD) | Indicates the stability of the ligand-protein complex over time. |

| Flexibility Analysis | Root Mean Square Fluctuation (RMSF) | Identifies flexible protein residues involved in the interaction. |

| Binding Free Energy | MM/PBSA | Provides a quantitative estimation of binding affinity. |

| MM/GBSA | An alternative method for calculating binding free energy. |

Chemical Reactivity and Derivatization Strategies

Functionalization of the Indole (B1671886) Ring System

The indole ring is a privileged scaffold in medicinal chemistry, and its modification is a key strategy for modulating biological activity. chim.it The presence of the 5-methoxy and 2-chloro substituents on the core of Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate dictates the regioselectivity of further transformations.

Electrophilic Substitution: The indole ring is inherently electron-rich and susceptible to electrophilic attack. semanticscholar.org The 5-methoxy group is an activating, ortho-, para-directing group, which enhances the electron density of the benzene (B151609) portion of the indole ring, making it more reactive towards electrophiles. chim.it Since the C3 position is already substituted, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation are expected to occur primarily at the C4 and C6 positions of the indole ring. masterorganicchemistry.com The C2 position is deactivated by the chloro substituent. Clay catalysts like Montmorillonite K-10 have been shown to be effective in promoting electrophilic substitution on indoles. niscpr.res.in

Nucleophilic Substitution: Direct nucleophilic substitution on the indole arene ring is generally rare. psu.edu However, the 2-chloro substituent provides a handle for such reactions. While direct displacement of the chloride at the C2 position can be challenging, it may be achieved under specific conditions, potentially involving transition metal catalysis or via mechanisms like ring-opening and closure. psu.edu For instance, reactions of 2-chloro-3-formylindoles with sodium azide (B81097) have been shown to result in a surprising tele-substitution at the 5-position, proceeding through a ring-opened intermediate rather than direct displacement. psu.edu Additionally, nucleophilic substitution can occur on the indole nitrogen, as demonstrated in reactions of 1-hydroxyindoles, which can undergo an SN2-type reaction at the N-1 position. clockss.orgcore.ac.uk

Modern synthetic methods offer powerful tools for the direct functionalization of the indole core.

C-H Activation: Direct C-H activation has emerged as a powerful strategy for forming C-C and C-X bonds without pre-functionalization. beilstein-journals.org For this compound, transition-metal-catalyzed C-H activation, often employing rhodium or palladium catalysts, could selectively functionalize the C-H bonds at the C4, C6, and C7 positions. acs.org These reactions often require a directing group to achieve high regioselectivity. acs.org

Cross-Coupling Reactions: The 2-chloro substituent is an ideal functional group for a variety of palladium-catalyzed cross-coupling reactions. youtube.com These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. By coupling the 2-chloroindole core with various partners, a diverse library of derivatives can be accessed. For example, Suzuki coupling with boronic acids can introduce new aryl or vinyl groups at the C2 position. mdpi.com Similarly, Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Stille coupling with organostannanes can be employed to further diversify the scaffold at this position. youtube.commdpi.comacs.org

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, SPhos | C-C (sp²-sp²) | mdpi.com |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI | C-C (sp²-sp) | mdpi.com |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃, BINAP | C-N | youtube.com |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²-sp²) | youtube.com |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C | acs.org |

| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ | C-C | youtube.com |

Modifications of the Acetate (B1210297) Moiety

The methyl ester of the acetate side chain at the C3 position is another key site for chemical modification.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetic acid. This transformation is typically achieved under basic conditions (saponification) using alkali metal hydroxides like NaOH or LiOH, or under acidic conditions. nih.govgoogle.com The resulting carboxylic acid is a versatile intermediate for further derivatization, such as amidation. In plant systems, specific esterases are known to hydrolyze methyl indole-3-acetate, converting it into the active hormone. nih.gov

Amidation Reactions: The carboxylic acid obtained from hydrolysis can be coupled with a wide variety of primary and secondary amines to form amides. This reaction is typically facilitated by standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Alternatively, direct conversion of the methyl ester to an amide can be achieved through aminolysis, which often requires heating the ester with the desired amine, sometimes in the presence of a catalyst. researchgate.net For example, methyl [2-(2-carbamoyl-ethyl)-1H-indol-3-yl]-acetate has been synthesized through such transformations. researchgate.net A one-pot, palladium-catalyzed method has also been developed for the synthesis of 4-aminoindole-3-carboxylic acids from bromoindole esters, integrating nucleophilic substitution and cross-coupling. acs.orgacs.org

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Ester Hydrolysis (Basic) | LiOH or NaOH in THF/H₂O | Carboxylic Acid | nih.gov |

| Ester Hydrolysis (Acidic) | H₂SO₄ in Ethanol, reflux | Carboxylic Acid (via re-esterification if not controlled) | nih.gov |

| Amidation (via acid) | 1. Hydrolysis (NaOH) 2. Amine, EDC, HOBt | Amide | researchgate.net |

| Direct Aminolysis | Amine, heat | Amide | researchgate.net |

Beyond hydrolysis and amidation, the acetate moiety can undergo other regioselective transformations. The ester can be reduced to the corresponding primary alcohol, 2-(2-chloro-5-methoxy-1H-indol-3-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as these powerful hydrides can sometimes reduce other functional groups.

Furthermore, the methylene (B1212753) group (α-carbon) of the acetate side chain is activated by the adjacent carbonyl group. Under strongly basic conditions, this position can be deprotonated to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for α-alkylation, α-acylation, or α-halogenation, thereby introducing further complexity and functionality to the side chain.

Emerging Research Avenues and Future Directions

Development of Advanced Methodologies for Indole (B1671886) Synthesis

The construction of the indole ring system is a central theme in organic synthesis, with a rich history of named reactions. pharmaguideline.com However, the demand for more efficient, sustainable, and diverse synthetic routes continues to drive innovation. Classical methods like the Fischer, Bischler, and Madelung syntheses, while foundational, often require harsh conditions and have limitations in substrate scope. nih.govresearchgate.net

Modern advancements are focusing on transition-metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. rsc.org Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools for constructing the indole core. nih.gov One-pot synthesis strategies are also gaining prominence, streamlining the synthetic process and reducing waste. For example, a palladium-catalyzed one-pot synthesis of indole-3-carboxylic acids has been developed, which could be adapted for the synthesis of indole-3-acetic acid derivatives. acs.org Furthermore, the use of greener reaction media, such as water or deep eutectic solvents, is a growing trend aimed at improving the environmental footprint of indole synthesis. researchgate.net

For a polysubstituted indole like "Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate," a retrosynthetic analysis would likely involve a multi-step sequence. A plausible modern approach could involve the Japp-Klingemann reaction to form the indole-2-carboxylate (B1230498) precursor, followed by cyclization via the Fischer indole synthesis. researchgate.net Subsequent chlorination at the C2 position and introduction of the acetate (B1210297) side chain at C3 would complete the synthesis. The development of novel catalytic systems that could achieve these transformations in fewer steps and with higher regioselectivity remains an active area of research.

Table 1: Comparison of Classical and Modern Indole Synthesis Methodologies

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. pharmaguideline.com | Wide applicability, readily available starting materials. | Harsh acidic conditions, potential for side reactions. |

| Bischler-Möhlau Indole Synthesis | Reaction of an α-bromo-acetophenone with an excess of aniline (B41778). | Good yields for specific substrates. | High temperatures, limited substrate scope. |

| Transition-Metal Catalysis | Use of catalysts like palladium, copper, or rhodium to facilitate C-N and C-C bond formation. rsc.org | Mild reaction conditions, high functional group tolerance, regioselectivity. | Catalyst cost and toxicity, need for ligand optimization. |

| Photoredox Catalysis | Use of light to initiate radical-based cyclizations. acs.org | Environmentally friendly, novel reactivity patterns. | Requires specialized equipment, mechanistic complexity. |

Exploration of Novel Molecular Targets for Indole Acetate Derivatives

Indole-3-acetic acid (IAA) is a well-known plant hormone, and its synthetic analogs have been explored for a range of biological activities. researchgate.net The structural scaffold of "this compound" offers numerous points for diversification, allowing for the generation of a library of compounds to be screened against various molecular targets.

Recent research has highlighted the potential of indole derivatives to interact with a wide array of biological targets, including enzymes, receptors, and DNA. mdpi.com For instance, indole derivatives have shown promise as inhibitors of enzymes like ectonucleotidases, which are implicated in cancer progression. nih.gov They have also been investigated as ligands for the benzodiazepine (B76468) receptor and as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.govmdpi.com

The specific substitution pattern of "this compound" — a chlorine atom at C2, a methoxy (B1213986) group at C5, and an acetate moiety at C3 — suggests several potential avenues for biological activity. The chloro substituent can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The methoxy group can act as a hydrogen bond acceptor and influence the compound's electronic properties and metabolic stability. The acetate side chain provides a handle for further chemical modification and can mimic the natural substrate of various enzymes.

Table 2: Potential Molecular Targets for Indole Acetate Derivatives

| Target Class | Specific Example | Therapeutic Area | Rationale for Indole Scaffold |

|---|---|---|---|

| Enzymes | Ectonucleotidases nih.gov | Oncology | Mimicry of natural substrates, potential for specific interactions with the active site. |

| Cyclooxygenases (COX) nih.gov | Anti-inflammatory | The structurally related drug Indomethacin (B1671933) is a potent COX inhibitor. nih.gov | |

| Protein Kinases mdpi.com | Oncology | The planar indole ring can fit into the ATP-binding pocket of many kinases. | |

| Receptors | Benzodiazepine Receptor nih.gov | Neuroscience | The indole scaffold can serve as a bioisostere for other heterocyclic systems known to bind to this receptor. |

| Serotonin Receptors | Neuroscience | Serotonin itself is an indole derivative (5-hydroxytryptamine). | |

| Other | Tubulin mdpi.com | Oncology | Indole derivatives can bind to the colchicine-binding site of tubulin, inhibiting its polymerization. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. acs.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and even design novel molecules from scratch. nih.gov

For a compound like "this compound," AI and ML could be employed in several ways. Firstly, virtual screening of large compound libraries could identify other indole derivatives with similar structural features and potentially enhanced biological activity. nih.gov Secondly, quantitative structure-activity relationship (QSAR) models could be developed to predict the activity of novel analogs based on their physicochemical properties. This would allow for the prioritization of synthetic targets and reduce the number of compounds that need to be synthesized and tested.

Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing datasets of indole derivatives to generate novel chemical structures with desired properties. acs.org These models can explore a much larger chemical space than traditional methods, potentially leading to the discovery of truly innovative drug candidates. Furthermore, AI can assist in retrosynthetic analysis, proposing efficient synthetic routes for the designed molecules. nih.gov

Table 3: Applications of AI and ML in the Design of Indole Acetate Derivatives

| AI/ML Technique | Application | Potential Benefit |

|---|---|---|

| Virtual Screening | Identification of hit compounds from large databases. | Faster and more cost-effective than high-throughput screening. nih.gov |

| QSAR Modeling | Prediction of biological activity and physicochemical properties. | Prioritization of synthetic targets, reduced animal testing. |

| Generative Models | De novo design of novel molecules with desired properties. | Exploration of novel chemical space, discovery of innovative drug candidates. acs.org |

| Retrosynthesis Prediction | Proposing efficient synthetic routes for designed molecules. | Acceleration of the synthesis process, identification of novel synthetic strategies. nih.gov |

Application of Indole Acetate Scaffolds as Chemical Probes for Biological Research

Chemical probes are small molecules that are used to study the function of biological systems. They can be used to selectively inhibit or activate a specific protein, or to visualize its localization within a cell. The indole scaffold is well-suited for the development of chemical probes due to its versatile chemistry and its ability to interact with a wide range of biological targets. rsc.org

"this compound" could serve as a starting point for the development of a variety of chemical probes. For example, the acetate moiety could be modified to introduce a fluorescent tag, allowing for the visualization of the compound's cellular uptake and distribution. nih.gov Alternatively, a photoreactive group could be incorporated to allow for covalent labeling of the compound's molecular target.

Indole-based fluorescent chemosensors have been developed for the detection of various ions and small molecules. rsc.org The electronic properties of the indole ring are sensitive to its local environment, and changes in fluorescence can be used to monitor binding events. By judiciously modifying the substituents on the indole ring of "this compound," it may be possible to develop selective probes for specific biological targets. The development of such probes would be invaluable for basic research, allowing for a deeper understanding of the biological processes in which these targets are involved.

Table 4: Potential Applications of Indole Acetate-Based Chemical Probes

| Probe Type | Modification to Scaffold | Application |

|---|---|---|

| Fluorescent Probe | Attachment of a fluorophore (e.g., NBD, fluorescein). nih.gov | Visualization of cellular localization and target engagement. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., azide (B81097), diazirine). | Covalent labeling and identification of the molecular target. |

| Biotinylated Probe | Attachment of a biotin (B1667282) tag. | Affinity purification of the molecular target and its binding partners. |

| Chemosensor | Judicious choice of substituents to modulate fluorescence upon binding. rsc.org | Detection and quantification of specific ions or small molecules. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.